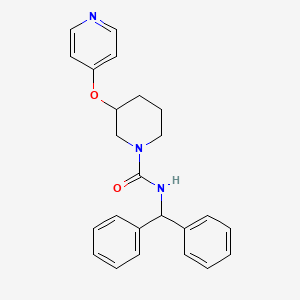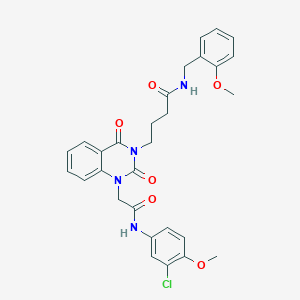
N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide” is a synthetic cannabinoid . It is also known as JWH-072 . Synthetic cannabinoids are a group of substances that interact with the same receptors in the brain as THC, the active ingredient in cannabis .
Molecular Structure Analysis
The molecular formula of “N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide” is C22H19NO . The InChI Key is JDNLPKCAXICMBW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide” include a molecular weight of 313.39 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 515.5±23.0 °C at 760 mmHg, and a flash point of 265.6±22.6 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Design and Synthesis : Novel compounds related to N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide have been synthesized, exhibiting a range of biological activities. The design and synthesis of these molecules involve complex chemical reactions to introduce specific functional groups that might enhance their biological activity or solubility (Yang Jing, 2010).
Pharmacological Applications
Anti-HIV Activity : Some derivatives have been evaluated for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds showed potent inhibitory activity against HIV-1 replication, suggesting their usefulness in the development of new antiretroviral drugs (P. Zhan et al., 2009).
Anti-Parkinson's Activity : Investigations into the anti-Parkinson's activity of some derivatives have shown promising results. Specific compounds exhibited significant activity in animal models, suggesting potential therapeutic applications for Parkinson's disease management (S. Gomathy et al., 2012).
Antiproliferative Activities : Certain derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. This research indicates potential applications of these compounds in cancer therapy, with some showing specificity towards certain cancer types (I‐Li Chen et al., 2013).
Molecular Interaction and Mechanistic Studies
Density Functional Theory (DFT) Studies : DFT studies have been conducted to understand the molecular properties and interactions of these compounds. Such research provides insights into the mechanisms through which these molecules exert their biological effects, aiding in the design of more effective drugs (M. Oftadeh et al., 2013).
Environmental and Analytical Applications
Pesticide Analysis : The application of micellar electrokinetic capillary chromatography for the analysis of uncharged pesticides, including naphthalene acetamide, indicates the relevance of these compounds in environmental science. This technique allows for the rapid and sensitive detection of pesticides in agricultural products, highlighting the importance of these compounds in food safety and environmental protection (A. Segura Carretero et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
N-naphthalen-1-yl-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-2-14-25-15-22(19-11-5-6-13-21(19)25)27-16-23(26)24-20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15H,2,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVMAVRGGBBRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[(3S,5R)-4-(2-methoxyethyl)-3,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2654658.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2654663.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2654670.png)


![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)


![2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2654678.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)